molecular formula C9H10BrIO B2818813 2-Bromo-4-iodo-1-isopropoxybenzene CAS No. 1369903-35-4

2-Bromo-4-iodo-1-isopropoxybenzene

Cat. No.: B2818813
CAS No.: 1369903-35-4
M. Wt: 340.986
InChI Key: HCTZZFXEAXGSTI-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1-isopropoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a halogenated benzene derivative, characterized by the presence of bromine and iodine atoms on the benzene ring, along with an isopropoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-1-isopropoxybenzene typically involves halogenation reactions. One common method is the bromination of 4-iodo-1-isopropoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-1-isopropoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while in Sonogashira coupling, the product would be an aryl alkyne .

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-1-isopropoxybenzene in chemical reactions involves the activation of the halogen atoms (bromine and iodine) by catalysts, facilitating their substitution with other nucleophiles. In Suzuki-Miyaura coupling, for instance, the palladium catalyst undergoes oxidative addition with the halogenated compound, followed by transmetalation with the boronic acid and reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-iodo-1-isopropoxybenzene is unique due to the presence of both bromine and iodine atoms along with an isopropoxy group, which imparts distinct reactivity and properties compared to other halogenated benzenes. This makes it particularly valuable in cross-coupling reactions and the synthesis of complex organic molecules .

Properties

IUPAC Name

2-bromo-4-iodo-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrIO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTZZFXEAXGSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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